N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a sulfanyl-acetamide linker, and substituted aromatic groups: a 3-chloro-4-fluorophenyl on the acetamide moiety and a phenyl group at position 5 of the pyrimidine ring (Figure 1). Such structural motifs are common in kinase inhibitors and enzyme modulators due to their ability to engage in hydrogen bonding (via the acetamide and pyrimidinone groups) and hydrophobic interactions (via halogenated aryl rings) .
Properties
CAS No. |
690960-20-4 |
|---|---|
Molecular Formula |
C19H13ClFN5O2S |
Molecular Weight |
429.85 |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-14-8-11(6-7-15(14)21)23-16(27)10-29-19-24-17-13(9-22-25-17)18(28)26(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,25)(H,23,27) |
InChI Key |
YDVDBTJYDGERFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
solubility |
soluble |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4. This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate. This results in an increase in the receptor’s activity.
Biochemical Pathways
The activation of mGlu4 by this compound can affect several biochemical pathways. These include the regulation of neurotransmitter release, which can have downstream effects on neuronal excitability and synaptic plasticity.
Pharmacokinetics
The compound has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species. .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu4. By enhancing the activity of this receptor, the compound can influence neuronal activity and neurotransmitter release.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including anticancer and anti-inflammatory effects.
-
Anticancer Activity :
- The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of kinases involved in cell signaling pathways.
- Induction of apoptosis in cancer cells.
- Interference with DNA replication and repair mechanisms.
- The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antitumor Efficacy
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | Apoptosis induction |
| SF-268 (Brain Cancer) | 12.50 | Cell cycle arrest |
| NCI-H460 (Lung Cancer) | 42.30 | Inhibition of proliferation |
These values indicate that the compound exhibits potent activity against specific cancer types, particularly breast and brain cancers.
Case Studies
- Study on MCF7 Cells :
- Antitumor Mechanism Exploration :
Pharmacological Studies
Pharmacological evaluations have indicated that this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs from the evidence, focusing on substituents, molecular weight (MW), melting point (MP), and key functional groups.
*Estimated based on structural similarity.
Key Observations :
- Core Heterocycle : The pyrazolo[3,4-d]pyrimidin-4-one core (target compound, Example 83, 118c) is distinct from pyrazolo[1,5-a]pyrimidine () and 1,3,4-oxadiazole (), leading to differences in planarity and hydrogen-bonding capacity .
- Melting Points: Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., Example 83) exhibit higher MPs (302–304°C) than morpholine-containing analogs (130–132°C in 118c), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in pyrimidinone vs. flexible morpholine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
